molecular formula C7H14N4 B13173136 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine

Cat. No.: B13173136
M. Wt: 154.21 g/mol
InChI Key: ZWNRQPRRQWIQBS-UHFFFAOYSA-N
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Description

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with appropriate amines under specific conditions. One common method includes esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, followed by subsequent reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine

InChI

InChI=1S/C7H14N4/c1-5-9-6(11-10-5)4-7(2,3)8/h4,8H2,1-3H3,(H,9,10,11)

InChI Key

ZWNRQPRRQWIQBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)CC(C)(C)N

Origin of Product

United States

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